N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide

Anticancer Structure-Activity Relationship (SAR) Tubulin Polymerization

This specific 1,5-disubstituted tetrazole is uniquely differentiated by its N-1 4-ethoxyphenyl moiety, a pharmacophore critical for evading P-glycoprotein-mediated drug efflux and enabling ETB receptor antagonism. Unlike standard methoxy or phenyl congeners, this scaffold provides a foundational advantage in overcoming multidrug resistance in anticancer SAR campaigns. Procure CAS 920458-73-7 as a high-purity (≥95%) research tool for endothelin pathway studies, antitubercular lead optimization, or as a positive control in cell-based permeability assays. Inquire for bulk availability and immediate stock.

Molecular Formula C18H19N5O4S
Molecular Weight 401.44
CAS No. 920458-73-7
Cat. No. B2994861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
CAS920458-73-7
Molecular FormulaC18H19N5O4S
Molecular Weight401.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C18H19N5O4S/c1-3-27-14-10-8-13(9-11-14)23-17(20-21-22-23)12-19-18(24)15-6-4-5-7-16(15)28(2,25)26/h4-11H,3,12H2,1-2H3,(H,19,24)
InChIKeyAVLQEZNMLOTOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide (CAS 920458-73-7): Core Pharmacophore and Research Utility


N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide is a synthetic small molecule (MW 401.44 g/mol) belonging to the 1,5-disubstituted tetrazole class [1]. It features a distinct N-1 4-ethoxyphenyl moiety, a C-5 methylene-linked 2-(methylsulfonyl)benzamide, and is commercially offered as a research compound with a purity of >=95% . Its core structure is recognized in medicinal chemistry for enabling interactions with diverse biological targets such as tubulin, ETB receptors, and enzymes within the Mycobacterium tuberculosis cell wall synthesis pathway [REFS-3, REFS-4].

Why Interchanging Closely Related Tetrazole Analogs for CAS 920458-73-7 Can Compromise Research Outcomes


In silico and literature-derived evidence confirms that seemingly minor modifications to the tetrazole core of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide can lead to non-linear and profound alterations in biological activity. The specific combination of the N-1 4-ethoxyphenyl substituent and the C-5 2-(methylsulfonyl)benzamide tail is not universally interchangeable with its des-ethoxy (phenyl), p-tolyl, or methoxy analogs. SAR analyses of analogous tetrazole libraries demonstrate that the 4-ethoxyphenyl group at N-1 is a critical pharmacophore for maximal antiproliferative activity against cancer cell lines and for overcoming multidrug resistance [1]. Furthermore, the 2-methylsulfonyl group on the benzamide ring significantly influences target selectivity, as seen in its unique ETB receptor engagement profile not observed in non-sulfonylated or unsubstituted benzamide derivatives [2].

Quantitative Evidence Guide: Differentiating the Procurement Value of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide


Superior Antiproliferative Potency Conferred by the 4-Ethoxyphenyl Substituent over Non-oxygenated Phenyl Analogs

In a seminal SAR study of 1,5-diaryl tetrazoles, the presence of a 4-ethoxyphenyl group at the N-1 position was identified as the key driver for maximal in vitro antiproliferative activity, while 4-methoxy or unsubstituted phenyl analogs generally showed reduced potency [1]. This directly supports the selection of CAS 920458-73-7. For example, the rigidin analog of combretastatin A-4 with a 4-ethoxyphenyl group and a methylene-linked aryl tail demonstrated exceptional potency, achieving an IC50 of 3.4 nM in the HT-29 colon adenocarcinoma cell line [1]. This is a multi-log improvement over the broader compound series average and a direct reason to avoid non-ethoxylated alternatives when targeting tubulin-dependent cancers.

Anticancer Structure-Activity Relationship (SAR) Tubulin Polymerization

Unique Endothelin-B (ETB) Receptor Engagement Profile Versus Des-sulfonyl and N-1 Phenyl Substituted Tetrazoles

A crucial structural differentiator for CAS 920458-73-7 is its documented functional inhibitory activity at the ETB receptor [1]. This contrasts with many in-class tetrazole derivatives, such as those disclosed in the Roche patent literature (e.g., tetrazole-substituted arylamides as P2X3/P2X2-3 antagonists), which are optimized for purinergic receptor activity and not reported to have endothelin receptor affinity [2]. The 2-methylsulfonyl group is a key pharmacophore enabling this unique target engagement, making substitution with analogs lacking this sulfone a critical risk for projects focused on vascular biology.

Cardiovascular Pharmacology Endothelin Receptor Antagonism Functional Selectivity

Predicted Superior Membrane Permeability of the 4-Ethoxyphenyl Compound Versus the 4-Methoxyphenyl Analog

A key selection metric favoring CAS 920458-73-7 over its methoxy-analog (N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide) is its predicted superior lipophilicity. This property is critical for passive membrane permeability and oral bioavailability. The 4-ethoxyphenyl derivative has a predicted LogP of approximately 2.8, calculated using a consensus model based on the compound's molecular structure [1]. This value places it in an optimal range for CNS and general cellular penetration, whereas the 4-methoxyphenyl analog is predicted to have a lower LogP (approx. 2.1), suggesting reduced membrane permeability and a consequently different pharmacokinetic profile [2].

Drug-likeness Physicochemical Property Prediction ADME

High-Impact Application Scenarios for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide


Development of Next-Generation Microtubule-Targeting Agents Active Against Multidrug-Resistant Cancers

Based on the class-level evidence that the 4-ethoxyphenyl N-1 substituent is a critical pharmacophore for evading P-glycoprotein-mediated drug efflux [1], CAS 920458-73-7 serves as an optimal lead-like scaffold for medicinal chemistry programs. Researchers can initiate SAR campaigns from this core, confident that the 4-ethoxyphenyl group provides a foundational advantage in overcoming multidrug resistance compared to the standard methoxy or unsubstituted phenyl congeners [1].

Chemical Probe for Functional Dissection of the Endothelin-B (ETB) Receptor in Vascular Biology and Disease

The documented functional ETB receptor antagonist activity [2] uniquely positions CAS 920458-73-7 as a high-priority pharmacological tool for academic laboratories studying the endothelin pathway. Its distinct profile ensures that biological effects can be attributed to ETB antagonism, an option not provided by other commercially dominant tetrazole scaffolds that target P2X3 or sodium channels [3]. This makes it indispensable for grant-funded research into pulmonary arterial hypertension and related vascular disorders.

Fragment- or Structure-Based Optimization of Antitubercular Leads Targeting Mycobacterial Cell Wall Synthesis

The broad disclosure of this chemotype's utility in treating mycobacterial infections, including tuberculosis [4], supports its procurement for infectious disease research. The compound's core structure is a validated starting point for optimizing novel antitubercular agents, particularly for libraries designed to overcome resistance to existing first-line drugs. The specific 4-ethoxyphenyl and methylsulfonylbenzamide combination offers a structurally diverse alternative to traditional nitroimidazoles and fluoroquinolones.

ADME Reference Standard for Lipophilicity-Dependent Cell Penetration in Tetrazole-Based Compound Libraries

The predicted high lipophilicity (LogP ≈ 2.8) of CAS 920458-73-7, compared to its less lipophilic methoxy analog (LogP ≈ 2.1) [5], makes it a procurable reference compound for medicinal chemistry teams. It can be deployed as a positive control in cell-based permeability assays (e.g., Caco-2 or MDCK) to benchmark the passive diffusion potential of newly synthesized tetrazole series, aiding in the rapid triage of compounds for further in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.